molecular formula C18H14N6O4 B2878958 3-(3-methoxyphenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 892481-44-6

3-(3-methoxyphenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2878958
CAS No.: 892481-44-6
M. Wt: 378.348
InChI Key: CPKBFWATVLGFNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one class, which has been extensively studied for its antiviral activity against chikungunya virus (CHIKV). It features a 3-methoxyphenyl group at position 3 and a 3-nitrobenzyl group at position 6 of the triazolopyrimidinone scaffold. The compound targets CHIKV nonstructural protein 1 (nsP1), a critical enzyme in viral RNA capping, thereby inhibiting viral replication . Its selectivity for CHIKV over host cell mechanisms makes it a promising candidate for antiviral development .

Properties

IUPAC Name

3-(3-methoxyphenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O4/c1-28-15-7-3-5-13(9-15)23-17-16(20-21-23)18(25)22(11-19-17)10-12-4-2-6-14(8-12)24(26)27/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKBFWATVLGFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-])N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors, such as 3-amino-1,2,4-triazole and a suitable aldehyde or ketone, under acidic or basic conditions.

    Substitution Reactions: The introduction of the 3-methoxyphenyl and 3-nitrobenzyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Final Cyclization and Purification: The final step involves cyclization to form the triazolopyrimidine ring system, followed by purification using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group, which can further participate in various coupling reactions.

    Reduction: The nitro group can be reduced using reagents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF)

Major Products

    Reduction of Nitro Group: 3-(3-methoxyphenyl)-6-(3-aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

    Substitution of Methoxy Group: Various derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules

Biology

Biologically, derivatives of this compound have shown promise in inhibiting specific enzymes and pathways. For example, triazolopyrimidine derivatives have been studied for their inhibitory effects on enzymes like lysine-specific demethylase 1 (LSD1), which plays a role in cancer progression .

Medicine

In medicine, this compound and its derivatives are being explored for their potential as therapeutic agents. They have shown activity against various cancer cell lines and are being investigated for their ability to inhibit key enzymes involved in disease pathways .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. Its derivatives may also find applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. For instance, as an LSD1 inhibitor, it binds to the active site of the enzyme, preventing it from demethylating histone proteins. This inhibition can lead to changes in gene expression and suppression of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Antiviral Potency

Structural modifications at positions 3 (aryl group) and 6 (benzyl group) significantly influence antiviral activity. Key analogs include:

Compound Name Substituents (Position 3 / Position 6) EC₅₀ (μM) Selectivity Index (SI) Resistance Mutations References
Target Compound 3-methoxyphenyl / 3-nitrobenzyl Data not explicitly reported P34S, T246A in nsP1
MADTP-314 (Prototype) 3-acetylphenyl / methyl ~10 >40 P34S
MADTP-372 (Optimized) 3-isopropoxyphenyl / ethyl 2.6 >153 P34S, T246A
3-(4-Fluorophenyl)-6-(3-nitrobenzyl) 4-fluorophenyl / 3-nitrobenzyl Not tested
MADTP-346 Unspecified substituents Inactive
  • Key Observations: Methoxy vs. Acetyl/Isopropoxy Groups: The 3-methoxyphenyl group in the target compound may offer intermediate electronic effects compared to the electron-withdrawing acetyl (MADTP-314) or bulky isopropoxy (MADTP-372) groups. MADTP-372’s low EC₅₀ (2.6 μM) highlights the importance of steric and electronic optimization at position 3 . Nitrobenzyl vs. However, MADTP-372’s ethyl group demonstrates that simpler substituents can also achieve high potency when combined with optimized aryl groups . Inactive Analogs: MADTP-346’s lack of activity underscores the sensitivity of the scaffold to minor structural changes .

Resistance Profile

Resistance mutations in nsP1 (e.g., P34S, T246A) are common across this class, suggesting a conserved binding mechanism. The target compound shares this resistance profile with MADTP-372, indicating overlapping binding sites .

Selectivity and Mechanism

All analogs in this class selectively inhibit CHIKV without affecting related Togaviridae viruses (e.g., Semliki Forest virus) or host mRNA capping, confirming nsP1 as a unique target . The target compound’s nitro group may enhance specificity by increasing interactions with nsP1’s hydrophobic pockets .

Comparative Data on Structural Derivatives

Key Modifications and Outcomes

  • Position 5 Modifications : Addition of ethyl (MADTP-372) or methyl (MADTP-314) groups at position 5 improves potency. Ethyl substituents yield lower EC₅₀ values, likely due to enhanced hydrophobic interactions .
  • Meta-Substitution Requirement : All active compounds require a meta-substituted aryl group at position 3. Para-substituted analogs (e.g., 4-fluorophenyl in ) remain untested but may exhibit reduced activity based on SAR trends .

Broader Context with Other nsP1 Inhibitors

  • Lobaric Acid : A natural nsP1 inhibitor with higher EC₅₀ (~20 μM) but distinct binding site .
  • CHVB Series : Newer analogs with similar activity but unpublished structural details .
  • Fluoro-Homoaristeromycin: GTP-competitive nsP1 inhibitor; mechanistically distinct from triazolopyrimidinones .

Biological Activity

The compound 3-(3-methoxyphenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a member of the triazolo-pyrimidine family, which has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

The compound's structure incorporates a triazole ring fused with a pyrimidine moiety, along with methoxy and nitro substituents. The presence of these functional groups is believed to enhance its pharmacological properties. The molecular formula is C20H17N3O5C_{20}H_{17}N_3O_5 with a molecular weight of 379.372 g/mol.

Structural Characteristics

PropertyValue
Molecular FormulaC20H17N3O5C_{20}H_{17}N_3O_5
Molecular Weight379.372 g/mol
Purity≥ 95%

Anticancer Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. For instance, compounds similar to 3-(3-methoxyphenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one have shown cytotoxic effects against various cancer cell lines.

  • Case Study : A study evaluated several triazole derivatives for their cytotoxicity against the MDA-MB-231 breast cancer cell line. Compounds demonstrated IC50 values ranging from 2.43 to 7.84 µM, indicating potent growth inhibition .

Antimicrobial Activity

Triazolo-pyrimidine derivatives have also been investigated for their antimicrobial properties. For example, compounds with similar structures have shown effectiveness against both bacterial and fungal strains.

  • Research Findings : A series of triazol-3-one derivatives were screened for antifungal and antibacterial activities, demonstrating promising results in inhibiting microbial growth .

The proposed mechanisms through which these compounds exert their biological effects include:

  • Microtubule Destabilization : Certain derivatives have been shown to inhibit microtubule assembly, leading to apoptosis in cancer cells .
  • Enzyme Inhibition : Some studies suggest that these compounds may act as inhibitors of key enzymes involved in cancer cell proliferation.

Synthesis and Characterization

The synthesis of 3-(3-methoxyphenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step reactions using readily available precursors. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are utilized to confirm the identity and purity of the synthesized compound.

Synthesis Steps

  • Starting Materials : Identify suitable precursors containing the triazole and pyrimidine moieties.
  • Reaction Conditions : Optimize conditions such as temperature and solvent choice for maximum yield.
  • Characterization : Use NMR and mass spectrometry to confirm structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.